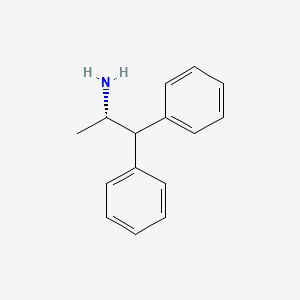

(S)-1,1-diphenylpropan-2-amine

Descripción general

Descripción

(S)-1,1-diphenylpropan-2-amine is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of two phenyl groups attached to the first carbon of the propan-2-amine structure. The (S)-configuration indicates that the compound is the left-handed enantiomer, which can have different biological activities compared to its right-handed counterpart.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1,1-diphenylpropan-2-amine typically involves the use of chiral catalysts or chiral starting materials to ensure the production of the desired enantiomer. One common method is the asymmetric hydrogenation of 1,1-diphenylpropan-2-imine using a chiral rhodium catalyst. This reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale asymmetric synthesis techniques. These methods often utilize chiral auxiliaries or chiral ligands to induce the desired stereochemistry. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time.

Análisis De Reacciones Químicas

Deaminative Halogenation

The primary amine group undergoes deaminative halogenation under acidic conditions via diazonium intermediate formation. This reaction enables direct conversion to alkyl halides or aryl halides depending on the substrate and conditions .

Reaction Conditions & Products

Mechanism :

-

Diazotization of the amine with nitrous acid.

-

Formation of a diazonium salt.

-

Nucleophilic displacement by halide ions (Br⁻, Cl⁻, I⁻).

Oxidative C–C Bond Cleavage

Iron-catalyzed aerobic oxidation induces C–C bond cleavage at the β-position relative to the amine group, yielding aldehydes or ketones .

Reaction Conditions & Products

| Substrate | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | FeCl₃, H₂O, O₂ (80°C) | Benzaldehyde + Acetic acid | 64% |

Key Observations :

Reductive Alkylation

The amine participates in reductive alkylation with ketones or aldehydes under hydrogenation conditions to form secondary amines .

Example Reaction :

Conditions :

Enantioselective Transamination

Enzymatic transamination with transaminases converts the amine into chiral ketones, preserving stereochemistry.

Example :

| Substrate | Enzyme Source | Product | ee | Reference |

|---|---|---|---|---|

| This compound | Arthrobacter sp. transaminase | (R)-1,1-Diphenylpropan-2-one | >99% |

Acid-Base Reactions

The compound forms stable hydrochloride salts under acidic conditions, enhancing solubility for pharmaceutical applications .

Salt Formation :

Comparative Reactivity

The stereochemistry and substituents significantly influence reaction pathways:

| Reaction Type | This compound | 1-Phenylpropan-2-amine |

|---|---|---|

| Deaminative Halogenation | Slower due to steric hindrance | Faster (no phenyl substituents) |

| Oxidative Cleavage | Requires harsher conditions | Proceeds at room temperature |

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Central Nervous System Stimulant

(S)-1,1-diphenylpropan-2-amine is primarily recognized for its role as a central nervous system stimulant. It is used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. The compound enhances the release of neurotransmitters such as dopamine and norepinephrine, leading to increased focus and alertness in patients with ADHD .

2. Weight Loss Aid

The compound has also been utilized as an appetite suppressant in weight loss treatments. By stimulating the hypothalamus, it reduces hunger sensations, which can aid in weight management .

3. Potential Anti-depressant Effects

Research indicates that this compound may have antidepressant properties. Its ability to increase dopamine levels could contribute to mood elevation and improved emotional well-being, making it a candidate for further studies in treating depressive disorders .

Scientific Research Applications

1. Neuropharmacology Studies

this compound is extensively used in neuropharmacological research to study its effects on neurotransmitter systems. Investigations into its mechanism of action provide insights into how stimulants affect brain function and behavior .

2. Drug Interaction Studies

The compound serves as a model for studying drug interactions within the cytochrome P450 enzyme system. It has been shown to inhibit several CYP450 isoforms, which is crucial for understanding potential drug-drug interactions and metabolic pathways .

Case Studies

Mecanismo De Acción

The mechanism of action of (S)-1,1-diphenylpropan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This can lead to various physiological effects, depending on the specific pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

®-1,1-diphenylpropan-2-amine: The right-handed enantiomer of the compound, which may have different biological activities.

1,1-diphenylethylamine: A structurally similar compound with one less carbon in the chain.

1,1-diphenyl-2-methylaminopropane: A derivative with a methyl group attached to the nitrogen atom.

Uniqueness

(S)-1,1-diphenylpropan-2-amine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other similar compounds. Its ability to interact selectively with molecular targets makes it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

(S)-1,1-Diphenylpropan-2-amine, commonly known as desmethyldiphenhydramine , is a chiral amine that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its two phenyl groups attached to a propan-2-amine backbone. The presence of the chiral center makes it crucial to distinguish between its enantiomers, as they may exhibit different biological effects. The compound's molecular formula is , and it has a molecular weight of 229.31 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

- Receptor Binding : It has been shown to interact with neurotransmitter receptors, particularly those involved in the modulation of dopaminergic and adrenergic pathways. This interaction can lead to effects such as increased alertness or mood enhancement.

- Enzyme Inhibition : The compound may inhibit specific enzymes, which can alter metabolic pathways and influence physiological responses. For instance, it has been studied for its potential to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters.

1. Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects:

- Antidepressant Activity : Studies have demonstrated that this compound can elevate mood and reduce depressive symptoms in animal models. Its mechanism may involve enhancing serotonin and norepinephrine levels in the brain.

2. Antioxidant Properties

Recent studies have highlighted the compound's antioxidant potential:

- Radical Scavenging : this compound has shown the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting against cellular damage and inflammation.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuropharmacological | Antidepressant-like effects | |

| Antioxidant | Free radical scavenging |

Study 1: Neuropharmacological Assessment

A study conducted on mice evaluated the antidepressant effects of this compound. The results indicated a significant reduction in immobility time in the forced swim test, suggesting antidepressant-like activity.

Study 2: Antioxidant Evaluation

In vitro assays demonstrated that this compound effectively scavenged DPPH radicals with an IC50 value comparable to standard antioxidants like ascorbic acid. This suggests its potential application in preventing oxidative stress-related diseases.

Comparison with Related Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound | Structure Features | Notable Activities |

|---|---|---|

| (R)-1,1-Diphenylpropan-2-amine | Opposite chirality | Potentially different receptor affinity |

| Diphenhydramine | Similar structure without chirality | Antihistaminic properties |

Q & A

Q. What are the standard synthetic routes for (S)-1,1-diphenylpropan-2-amine, and how can reaction conditions be optimized for enantiomeric purity?

Basic

The synthesis typically involves reductive amination of 1,1-diphenylpropan-2-one using chiral catalysts or resolving agents. A common method employs tartaric acid derivatives for enantiomeric resolution, as seen in classical amphetamine syntheses . Key optimization steps include:

- Catalyst selection : Use of (R)- or (S)-BINAP ligands with transition metals (e.g., Ru) to enhance stereoselectivity.

- Temperature control : Lower temperatures (0–25°C) reduce racemization during imine intermediate formation.

- Solvent choice : Polar aprotic solvents (e.g., THF) improve reaction homogeneity and chiral recognition.

Basic

- NMR spectroscopy : H and C NMR verify the diphenylpropan-2-amine backbone. Key signals include the methine proton (δ 3.1–3.5 ppm, split due to chirality) and aromatic protons (δ 7.2–7.4 ppm) .

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) separate enantiomers using hexane/isopropanol mobile phases, quantifying EE >99% .

- Circular Dichroism (CD) : Distinct Cotton effects at 220–250 nm confirm absolute configuration .

Q. How can researchers resolve contradictions in pharmacological data between enantiomers of 1,1-diphenylpropan-2-amine?

Advanced

Discrepancies often arise from stereospecific target interactions. Methodological approaches include:

- Comparative bioassays : Test (S)- and (R)-enantiomers separately on monoamine transporters (e.g., DAT, SERT) using radiolabeled ligands .

- Molecular docking : Simulate binding poses with homology models of targets (e.g., dopamine receptor D2) to rationalize affinity differences.

- Metabolic profiling : Assess enantiomer-specific stability in liver microsomes to rule out pharmacokinetic confounding .

Q. What computational strategies model the interaction of this compound with neurological targets?

Advanced

- Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., serotonin transporter) to analyze hydrogen bonding and hydrophobic interactions over 100-ns trajectories .

- QSAR modeling : Coramine substituent effects (e.g., methyl vs. phenyl groups) with biological activity using Hammett constants or logP values .

- Docking validation : Cross-validate computational predictions with mutagenesis studies (e.g., Ala-scanning of receptor binding pockets) .

Q. How do structural modifications at the propan-2-amine backbone influence affinity for monoamine transporters?

Advanced

- Substituent effects : Adding methyl groups to the amine (e.g., 2-methyl vs. 2-ethyl) alters steric hindrance, reducing DAT binding but enhancing SERT selectivity .

- Validation methods :

- Radioligand displacement assays : Measure IC values using H-WIN 35,428 (DAT) or H-citalopram (SERT).

- Electrophysiology : Assess functional uptake inhibition in HEK293 cells expressing transporters .

Advanced

Propiedades

IUPAC Name |

(2S)-1,1-diphenylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,16H2,1H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKICCFGYSXSAI-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60987025 | |

| Record name | 1,1-Diphenylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60987025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67659-37-4 | |

| Record name | 1,1-Diphenylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60987025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-1,1-Diphenyl-2-aminopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.